BenchChemオンラインストアへようこそ!

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

physicochemical property drug-likeness compound selection

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7), also known as (5-methyl-1,2-benzisoxazol-3-yl)acetic acid, is a heterocyclic carboxylic acid with the molecular formula C10H9NO3 and molecular weight of 191.18 g/mol. The compound features a benzene-fused isoxazole ring with a methyl substituent at the 5-position and an acetic acid side chain at the 3-position of the isoxazole core.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 70154-01-7
Cat. No. B2652418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
CAS70154-01-7
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2CC(=O)O
InChIInChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
InChIKeyDWBGJXYUEQQNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7): Procurement-Ready Overview for Pharmaceutical Intermediate Applications


2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7), also known as (5-methyl-1,2-benzisoxazol-3-yl)acetic acid, is a heterocyclic carboxylic acid with the molecular formula C10H9NO3 and molecular weight of 191.18 g/mol . The compound features a benzene-fused isoxazole ring with a methyl substituent at the 5-position and an acetic acid side chain at the 3-position of the isoxazole core . Commercially, this compound is supplied by multiple vendors at purity grades ranging from 95% to ≥98%, with pricing varying significantly across suppliers—from approximately ¥1,892 (≈$260 USD) per 100 mg at 97% purity to more competitive academic pricing from alternative sources . The compound is intended exclusively for research and development applications, including pharmaceutical intermediate synthesis and chemical biology investigations, and is not approved for human or veterinary therapeutic use .

Why 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) Cannot Be Substituted by 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3) or Other Isoxazole Acetic Acid Derivatives


Although both 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid and its non-methylated analog 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3) share the benzo[d]isoxazole-3-acetic acid core scaffold, substitution between these compounds is not scientifically valid due to several key differentiating factors . The presence of the methyl group at the 5-position introduces distinct steric and electronic effects that alter chemical reactivity in subsequent derivatization reactions and can significantly impact biological target engagement [1]. Physicochemical differences—including molecular weight (191.18 vs. 177.16 g/mol), melting behavior (non-crystalline oil at ambient temperature vs. 127–131°C crystalline solid), and computed LogP (1.76 vs. approximately 1.3–1.5)—demonstrate that these compounds are not interchangeable in analytical, synthetic, or biological workflows . Furthermore, the two compounds have distinct documented application pathways in the patent literature: the target compound appears in patents as an intermediate for anti-inflammatory diarylisoxazole acetic acid derivatives, whereas the non-methylated analog is a known intermediate for the antiseizure medication zonisamide . Procurement decisions based solely on scaffold similarity without accounting for these quantitative and qualitative differences risk experimental failure and data irreproducibility.

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7): Quantitative Differentiation Evidence Versus Comparator Compounds


Physicochemical Differentiation: 5-Methyl Substitution Alters Molecular Weight, Lipophilicity, and Physical State Compared to Non-Methylated Analog

The 5-methyl substituent on 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid confers measurable differences in physicochemical parameters compared to the non-methylated analog 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3). The target compound has a molecular weight of 191.18 g/mol versus 177.16 g/mol for the comparator, a difference of +14.02 g/mol corresponding exactly to the CH2 mass increment . Computed LogP values differ: the methylated compound has a reported LogP of 1.76, representing an approximate increase of 0.3–0.5 log units over the non-methylated analog, indicating higher lipophilicity that impacts membrane permeability and compound handling in biological assays [1]. Physical state differences are operationally significant: 1,2-benzisoxazole-3-acetic acid is a crystalline powder with a defined melting point of 127–131°C, while the target 5-methyl compound lacks a reported melting point, consistent with lower crystallinity or oil-like consistency that necessitates different storage and handling protocols .

physicochemical property drug-likeness compound selection

Procurement Differentiation: Purity Specification and Pricing Variability Among Commercial Suppliers

Commercial availability data for 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid reveals quantifiable differences in purity specifications and pricing across suppliers, which are relevant for procurement decisions where 1,2-benzisoxazole-3-acetic acid is more widely and economically available. MolCore offers the target compound at NLT 98% purity, while Sigma-Aldrich and AKSci list specifications at 95% purity—a minimum 3% absolute purity difference that may be critical for applications requiring high chemical fidelity . Beyotime Biotechnology prices the target compound at ¥1,892 (≈$260 USD) per 100 mg at 97% purity, whereas the non-methylated analog 1,2-benzisoxazole-3-acetic acid (≥98% purity) is available from ChemImpex at substantially lower cost per gram due to broader commercial utility . The target compound is classified as non-hazardous for transport and is stored under standard ambient conditions, whereas alternative isoxazole acetic acid derivatives may require refrigerated storage or have specific hazard classifications .

procurement purity cost analysis

Synthetic Application Differentiation: Divergent Utility as Intermediate for Anti-Inflammatory Agents vs. Antiseizure Zonisamide

Patent literature establishes distinct synthetic application pathways that differentiate 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid from the non-methylated comparator. Japanese Patent JPH03220181A (Taiho Pharmaceutical, 1991) explicitly claims the title compound as an intermediate for synthesizing (diarylisoxazole-yl)acetic acid derivatives with anti-inflammatory, analgesic, and antipyretic activities, prepared via oxidation of α,β-unsaturated ketoxime derivatives . In contrast, 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3) is a well-established intermediate in the synthesis of zonisamide, a sulfonamide antiseizure agent that blocks voltage-sensitive sodium channels and reduces T-type calcium currents [1]. The structural divergence—5-methyl substitution versus no substitution—directs each compound toward entirely different therapeutic target classes and synthetic routes, precluding their interchangeability in pharmaceutical intermediate workflows [2].

pharmaceutical intermediate drug synthesis patent analysis

Recommended Application Scenarios for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid (CAS 70154-01-7) Based on Quantitative Evidence


Scenario 1: Synthesis of Anti-Inflammatory Diarylisoxazole Acetic Acid Derivatives Requiring 5-Methyl Substitution

This compound is the appropriate starting material for research programs developing anti-inflammatory, analgesic, or antipyretic agents based on the (diarylisoxazole-yl)acetic acid scaffold as disclosed in Japanese Patent JPH03220181A . The 5-methyl substituent on the benzisoxazole core is structurally encoded in the target pharmacophore; substitution with non-methylated 1,2-benzisoxazole-3-acetic acid would yield a different chemical series with unknown or divergent pharmacological activity. Procure the highest available purity grade (NLT 98%) for this application to minimize byproduct formation during subsequent coupling or functionalization steps .

Scenario 2: Structure-Activity Relationship (SAR) Studies on Methyl Substitution Effects in Benzisoxazole-Containing Compounds

This compound serves as a comparator probe in SAR investigations where the effect of 5-methyl substitution on benzisoxazole-containing scaffolds is being evaluated against the non-methylated analog (CAS 4865-84-3). The quantitative differences in LogP (+0.3–0.5 units) and molecular weight (+14.02 g/mol) provide a defined physicochemical perturbation for assessing how methyl substitution affects target binding, membrane permeability, or metabolic stability [1]. For these studies, consistency in purity specification across comparator compounds is essential; document the exact lot-specific purity and storage conditions of both the target compound and the non-methylated comparator to ensure reproducible SAR interpretation .

Scenario 3: Analytical Method Development and Reference Standard Qualification

The distinct physicochemical profile of this compound—specifically the presence of the 5-methyl group and the resulting differences in chromatographic retention behavior—makes it suitable as an analytical reference standard for methods designed to resolve methylated from non-methylated benzisoxazole acetic acid derivatives. The computed LogP of 1.76 suggests predictable reversed-phase HPLC retention times that differ measurably from the non-methylated analog . Procure the compound with certificate of analysis (CoA) documentation from suppliers such as Sigma-Aldrich or AKSci, and verify that purity specification (95% or higher) is adequate for the analytical method's limit of detection and quantitation requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.